Fasudil hydrochloride (CAS 105628-07-7) is a highly soluble, cyclic nucleotide-dependent protein kinase and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Widely recognized as a vasodilator and calcium channel antagonist, it is extensively utilized in stem cell research, neuroprotection models, and cardiovascular pharmacology. As a pharmaceutical-grade hydrochloride salt, it offers high aqueous solubility and stability compared to free base alternatives . Its established clinical history and quantifiable in vitro performance make it a foundational small molecule for both large-scale bioprocessing and translational in vivo studies.
Generic substitution of Fasudil hydrochloride with other ROCK inhibitors, such as Y-27632 or H-1152, often compromises either budget scalability or translational viability. While Y-27632 is the traditional benchmark for human pluripotent stem cell (hPSC) culture, it suffers from lower synthesis yields and higher procurement costs, limiting its use in large-scale biomanufacturing [1]. Conversely, ultra-potent analogs like H-1152 lack the extensive clinical safety data and regulatory precedents of Fasudil, introducing toxicity risks in in vivo models. Furthermore, substituting the hydrochloride salt with the free base drastically reduces aqueous solubility, necessitating the use of DMSO, which can induce cytotoxicity in sensitive primary cells and stem cell cultures .
For large-scale human pluripotent stem cell (hPSC) expansion, procurement costs for ROCK inhibitors can be prohibitive. Fasudil hydrochloride offers a highly efficient synthesis route compared to the industry standard, Y-27632. Research indicates that Fasudil is synthesized in a single step with a yield of 73.1%, whereas Y-27632 achieves only a 45% yield [1]. This significant difference in manufacturability translates to lower bulk procurement costs, allowing laboratories to scale up hPSC cultures more economically without sacrificing cell viability.
| Evidence Dimension | Chemical synthesis yield |
| Target Compound Data | 73.1% yield (one-step synthesis) |
| Comparator Or Baseline | Y-27632 (45% yield) |
| Quantified Difference | 28.1% higher absolute yield for Fasudil |
| Conditions | Standard laboratory synthesis protocols |
Lower production costs make Fasudil hydrochloride a highly advantageous procurement choice for high-volume biomanufacturing and large-scale stem cell expansion.
The formulation of small molecules for sensitive in vitro assays and in vivo dosing often requires avoiding cytotoxic solvents like DMSO. Fasudil hydrochloride demonstrates high aqueous solubility, reaching up to 100 mM (32.78 mg/mL) in water, which exceeds its solubility in DMSO (75 mM) . This allows researchers to prepare highly concentrated aqueous stock solutions. In contrast, free base ROCK inhibitors or highly lipophilic analogs require DMSO for dissolution, which can negatively impact stem cell pluripotency and induce off-target cellular stress.
| Evidence Dimension | Maximum solubility |
| Target Compound Data | 100 mM in water |
| Comparator Or Baseline | Free base ROCK inhibitors (require DMSO) |
| Quantified Difference | Complete elimination of DMSO requirement for 100 mM stock solutions |
| Conditions | Room temperature dissolution in sterile water |
High aqueous solubility enables DMSO-free formulations, protecting sensitive cell lines and simplifying in vivo dosing regimens.
Despite being more cost-effective, Fasudil hydrochloride matches the biological performance of Y-27632 in stem cell workflows. In comparative studies assessing human pluripotent stem cell (hPSC) survival post-thawing and single-cell passaging, cultures treated with 10 µM Fasudil demonstrated statistically equivalent survival rates and colony formation compared to the 10 µM Y-27632 benchmark [1]. This demonstrates that Fasudil effectively prevents dissociation-induced apoptosis without compromising expansion rates.
| Evidence Dimension | Post-thaw survival and growth |
| Target Compound Data | Equivalent viability at 10 µM |
| Comparator Or Baseline | Y-27632 (Standard benchmark at 10 µM) |
| Quantified Difference | Statistically equivalent biological performance with significantly lower procurement cost |
| Conditions | hPSC post-thaw recovery and single-cell passaging |
Buyers can confidently replace the expensive Y-27632 benchmark with Fasudil hydrochloride without risking a drop in stem cell yield or viability.
When transitioning from in vitro assays to in vivo animal models, the safety profile of the ROCK inhibitor becomes critical. While newer generation inhibitors like H-1152 are highly potent (ROCK2 IC50 of ~12 nM), they lack clinical validation. Fasudil hydrochloride, conversely, has been clinically approved in Japan since 1995 for treating cerebral vasospasm, providing an extensive and well-documented in vivo safety profile [1]. This established regulatory and safety precedent significantly reduces the risk of unexpected toxicities in preclinical animal models compared to unapproved, ultra-potent analogs.
| Evidence Dimension | Clinical approval and in vivo safety precedent |
| Target Compound Data | Clinically approved (since 1995) with robust in vivo safety data |
| Comparator Or Baseline | H-1152 (Strictly preclinical, lacks human safety data) |
| Quantified Difference | Decades of established clinical safety vs. zero clinical approval |
| Conditions | Translational in vivo disease models |
Procurement for translational in vivo research should prioritize compounds with established safety profiles to minimize downstream experimental failure due to toxicity.
Due to its high synthesis yield and cost-effectiveness compared to Y-27632, Fasudil hydrochloride is a highly effective ROCK inhibitor for scaling up hPSC cultures, single-cell passaging, and cryopreservation workflows [1].
Its high aqueous solubility (100 mM) makes it a highly suitable choice for developing aqueous formulations, such as ophthalmic solutions for glaucoma models, or for treating sensitive primary cells where DMSO toxicity must be avoided .
Benefiting from a long history of clinical approval for cerebral vasospasm, Fasudil hydrochloride provides a safe, reliable baseline for in vivo studies targeting the Rho/ROCK pathway, mitigating the toxicity risks associated with newer, unapproved inhibitors like H-1152 [2].
Irritant